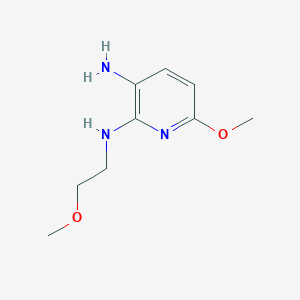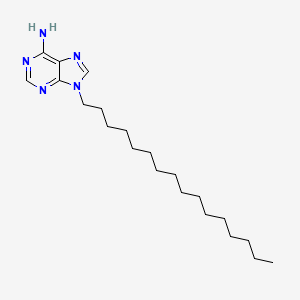![molecular formula C11H18ClN3O2 B14010523 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione CAS No. 57661-14-0](/img/structure/B14010523.png)
5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on particular enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- Methyl 5-[(cyclohexylamino)methyl]-2-furoate
Uniqueness
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which combines a cyclohexylamine group with a pyrimidine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, binding affinity, and biological activity, which can be advantageous in specific research or industrial contexts.
特性
CAS番号 |
57661-14-0 |
|---|---|
分子式 |
C11H18ClN3O2 |
分子量 |
259.73 g/mol |
IUPAC名 |
5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c15-10-8(7-13-11(16)14-10)6-12-9-4-2-1-3-5-9;/h7,9,12H,1-6H2,(H2,13,14,15,16);1H |
InChIキー |
JSZKLOHSCFAGGR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC2=CNC(=O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


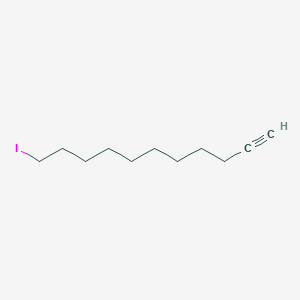
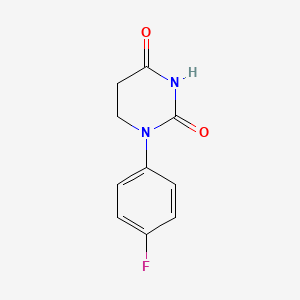
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
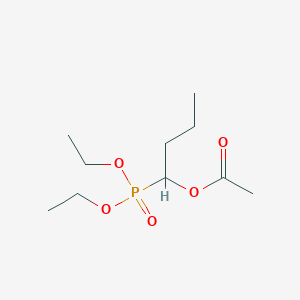
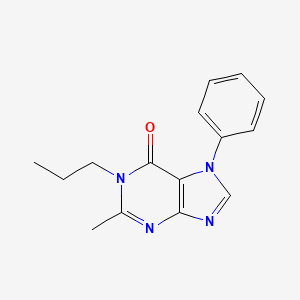
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)

![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
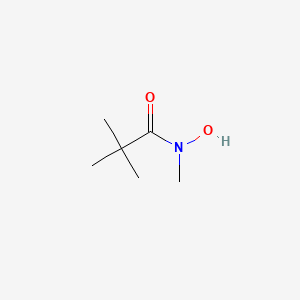
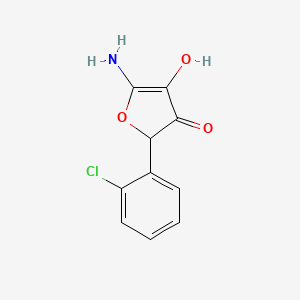
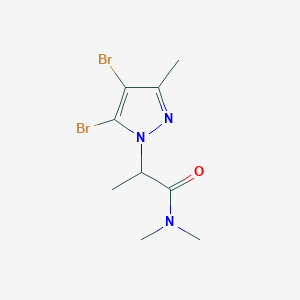
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
